molecular formula C9H11ClO3 B12528656 Benzoic acid--(1S)-1-chloroethan-1-ol (1/1) CAS No. 666174-90-9

Benzoic acid--(1S)-1-chloroethan-1-ol (1/1)

Cat. No.: B12528656
CAS No.: 666174-90-9
M. Wt: 202.63 g/mol
InChI Key: YHWNREUNPOJCDS-ARGLLVQISA-N
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Description

Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) is a compound that combines benzoic acid and (1S)-1-chloroethan-1-ol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while (1S)-1-chloroethan-1-ol is a chiral alcohol with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(1S)-1-chloroethan-1-ol (1/1) can be achieved through the esterification of benzoic acid with (1S)-1-chloroethan-1-ol. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

Benzoic acid+(1S)-1-chloroethan-1-olBenzoic acid–(1S)-1-chloroethan-1-ol+Water\text{Benzoic acid} + \text{(1S)-1-chloroethan-1-ol} \rightarrow \text{Benzoic acid--(1S)-1-chloroethan-1-ol} + \text{Water} Benzoic acid+(1S)-1-chloroethan-1-ol→Benzoic acid–(1S)-1-chloroethan-1-ol+Water

Industrial Production Methods

In an industrial setting, the production of benzoic acid–(1S)-1-chloroethan-1-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The chlorine substituent can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Benzoic acid and (1S)-1-chloroethanone.

    Reduction: Benzoic acid and (1S)-1-ethanol.

    Substitution: Benzoic acid and (1S)-1-hydroxyethan-1-ol or (1S)-1-aminoethan-1-ol.

Scientific Research Applications

Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid–(1S)-1-chloroethan-1-ol (1/1) involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

    Receptor Binding: It can interact with cellular receptors, leading to changes in cell signaling and function.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in chemical reactions that modify biological molecules.

Comparison with Similar Compounds

Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) can be compared with other similar compounds, such as:

    Benzoic acid–(1R)-1-chloroethan-1-ol (1/1): The enantiomer of the compound, which may have different biological activities and properties.

    Benzoic acid–(1S)-1-bromoethan-1-ol (1/1): A similar compound with a bromine substituent instead of chlorine, which may exhibit different reactivity.

    Benzoic acid–(1S)-1-hydroxyethan-1-ol (1/1): A compound where the chlorine atom is replaced with a hydroxyl group, leading to different chemical and biological properties.

Conclusion

Benzoic acid–(1S)-1-chloroethan-1-ol (1/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in the fields of chemistry, biology, medicine, and materials science.

Properties

CAS No.

666174-90-9

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

benzoic acid;(1S)-1-chloroethanol

InChI

InChI=1S/C7H6O2.C2H5ClO/c8-7(9)6-4-2-1-3-5-6;1-2(3)4/h1-5H,(H,8,9);2,4H,1H3/t;2-/m.1/s1

InChI Key

YHWNREUNPOJCDS-ARGLLVQISA-N

Isomeric SMILES

C[C@@H](O)Cl.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(O)Cl.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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